molecular formula C17H21N3O2 B1520599 Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 400801-82-3

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B1520599
CAS No.: 400801-82-3
M. Wt: 299.37 g/mol
InChI Key: XROZMXLDMSBVFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₇H₂₁N₃O₂
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 400801-82-3
  • Purity : Typically >95%

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[2,3-b]pyridine core is known for its ability to inhibit various kinases involved in cancer progression.

  • Inhibitory Activity : The compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity can be attributed to its structural conformation, which allows it to interact effectively with the ATP-binding site of these enzymes .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism of Action : The neuroprotective effect is believed to stem from the modulation of signaling pathways related to cell survival and apoptosis, potentially through the inhibition of pro-apoptotic factors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrrole Ring : Starting materials are subjected to cyclization reactions.
  • Piperidine Formation : Subsequent reactions lead to the formation of the piperidine ring.
  • Carboxylation : Introduction of the carboxylate group is achieved through esterification techniques.

Case Study 1: Anticancer Activity

In a study involving human tumor cell lines (HeLa, HCT116), the compound demonstrated significant antiproliferative activity. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection

A recent animal model study assessed the neuroprotective effects of this compound in a context of induced oxidative stress. Results showed a marked reduction in neuronal death and improved behavioral outcomes in treated subjects compared to controls, indicating its potential for treating neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROZMXLDMSBVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1H-Pyrrolo[2,3-b]pyridine (3 g, 25 mmol), 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (4.2 g, 21 mmol) and potassium hydroxide (3.56 g, 63 mmol) were added in MeOH (60 mL) and heated to reflux for 16 h. The reaction mixture was then cooled to room temperature and poured into ice water (300 mL). The mixture was extracted with 10% MeOH/CH2Cl2 (5×150 mL). The organic extracts was dried over Na2SO4 and concentrated to form a solid. The solid was washed with MeOH (150 mL), filtered and dried to give a light yellow solid 5.7 g (91%). TLC (silica, 50% EtOAc/hexanes): Rf=0.3. MS (electrospray): exact mass calculated for C17H21N3O2, 299.16; m/z found, 300.2 [M++H]. 1H NMR (CDCl3, 400 MHz) 10.97 (br s, 1H), 8.33 (dd, J=3.33 Hz, 1.37 Hz, 1H), 8.20 (dd, J=6.65 Hz, 1.37 Hz, 1H), 7.34 (br s, 1H), 7.25 (s, 1H), 7.13 (dd, J=4.89 Hz, 3.13 Hz, 1H), 4.14 (br s, 2H), 3.68 (t, J=5.28 Hz, 2H), 2.56 (br s, 2H), 1.49 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Yield
91%

Synthesis routes and methods II

Procedure details

5 g (40 mmol) of 7-azaindole and 20 g (100 mmol) 4-oxopiperidine-1-carboxylic acid tert-butyl ester were added to an ice-cooled solution of 6 g (100 mmol) of potassium hydroxide in 120 ml of methanol. The mixture was heated to room temperature and then refluxed for 18 hours. Once cooled to room temperature, the formed solid was isolated by suction filtration. The filtered solution was concentrated at vacuum and a mixture of 22 ml of ethanol and 50 ml of water was added to the residue. A yellowish solid precipitated which corresponded to 6.32 g (53% of yield) of the expected product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 2
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Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 3
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Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 4
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.